molecular formula C25H28N2O2 B5181570 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine

1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine

Cat. No. B5181570
M. Wt: 388.5 g/mol
InChI Key: KKYNSNNOPHEHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine, also known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This action is thought to contribute to its antipsychotic and antidepressant properties.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has also been found to decrease the levels of cortisol, a stress hormone, in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine in lab experiments is its ability to cross the blood-brain barrier. This allows for the study of its effects on the central nervous system. However, one of the limitations of using 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine is its relatively low potency compared to other compounds in its class.

Future Directions

There are several future directions for the study of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine. One area of research is the development of more potent derivatives of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine. Another area of research is the investigation of its potential therapeutic applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine and its effects on the brain and body.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine is a promising compound that has gained significant attention in recent years due to its potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 1-(2-ethoxyphenyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure form of 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. 1-(2-ethoxyphenyl)-4-(3-phenoxybenzyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-2-28-25-14-7-6-13-24(25)27-17-15-26(16-18-27)20-21-9-8-12-23(19-21)29-22-10-4-3-5-11-22/h3-14,19H,2,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYNSNNOPHEHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-4-[(3-phenoxyphenyl)methyl]piperazine

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